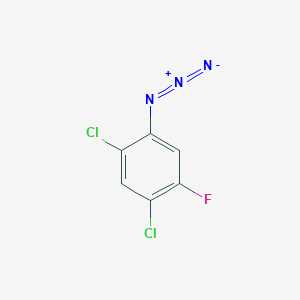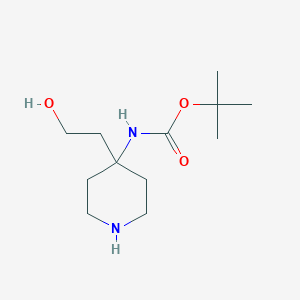![molecular formula C5H10Cl2N2O2 B13475246 [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an oxazole ring, an aminomethyl group, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminomethyl precursor with a suitable oxazole-forming reagent. The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include substituted oxazoles, reduced derivatives, and various functionalized compounds that retain the core oxazole structure .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology
Biologically, this compound is studied for its potential interactions with biomolecules. It can be used in the design of bioactive molecules and as a probe in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds with specific biological activities .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant compounds .
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring can participate in π-π interactions. These interactions facilitate the compound’s binding to its targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- [2-(Aminomethyl)pyridin-3-yl]methanol dihydrochloride
- [2-(Aminomethyl)benzimidazole dihydrochloride]
- [2-(Aminomethyl)thiazol-4-yl]methanol dihydrochloride .
Uniqueness
What sets [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride apart is its unique oxazole ring structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological or chemical targets are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propriétés
Formule moléculaire |
C5H10Cl2N2O2 |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
[2-(aminomethyl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H8N2O2.2ClH/c6-1-5-7-2-4(3-8)9-5;;/h2,8H,1,3,6H2;2*1H |
Clé InChI |
LBJFDKABTFBCFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)CN)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


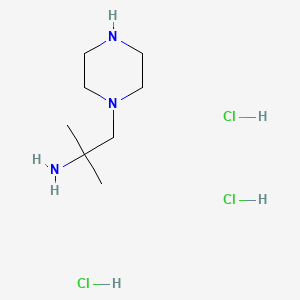
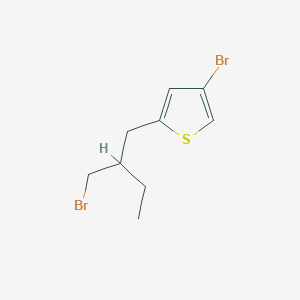
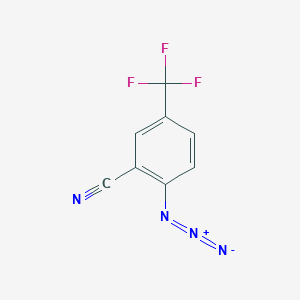
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)


![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
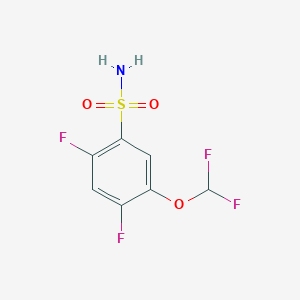
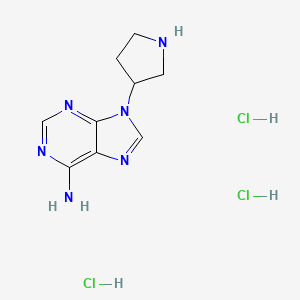
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
